Prednienic acid

Description

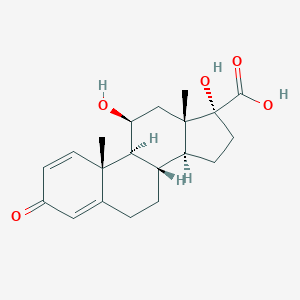

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h5,7,9,13-16,22,25H,3-4,6,8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKJPJYRCPANCC-XLXYOEISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191356 | |

| Record name | Prednienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37927-29-0 | |

| Record name | Δ1-Cortienic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37927-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednienic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037927290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11β,17α)-11,17-dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNIENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3T12NR296 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prednienic acid chemical structure and properties

An In-depth Technical Guide to Prednienic Acid: Structure, Properties, and Biological Significance

Introduction

Prednienic acid, formally known as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is a steroid derivative structurally related to the potent synthetic glucocorticoid, prednisolone.[1][2] It is primarily recognized and utilized within the pharmaceutical industry as a key impurity and metabolite of prednisolone.[3][4] As regulatory standards for drug purity become increasingly stringent, understanding the profile of such related substances is paramount for drug development professionals. This guide provides a comprehensive technical overview of Prednienic acid, detailing its chemical structure, physicochemical properties, and its relationship to the well-established mechanism of action of glucocorticoids. For researchers and quality control scientists, this document serves as a foundational resource for analytical method development and impurity characterization.

Chemical Structure and Nomenclature

The defining structural feature of Prednienic acid, when compared to its parent compound prednisolone, is the substitution of the C-17 dihydroxyacetone side chain with a carboxylic acid group. This single modification fundamentally alters the molecule's chemical properties and biological activity. The core steroid nucleus, featuring double bonds at the C1 and C4 positions (Δ¹,⁴-diene) and a hydroxyl group at C11, remains intact.

-

IUPAC Name: (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid[2]

-

CAS Number: 37927-29-0[5]

-

Synonyms: Δ¹-Cortienic Acid, Prednisolone Impurity B, Prednisolone 17-β Hydroxyacid[1][3][5]

-

Molecular Formula: C₂₀H₂₆O₅[5]

-

SMILES: C[C@@]1([C@@]2(O)C(O)=O)([H])([H])([H])C1[1]

Physicochemical Properties

Prednienic acid is typically supplied as a solid powder for use as an analytical reference standard.[1] While extensive experimental data on its physicochemical properties are not widely published, its structural characteristics provide insight. The presence of the carboxylic acid and two hydroxyl groups suggests a molecule with moderate polarity.

| Property | Value | Source(s) |

| Molecular Weight | 346.42 g/mol | [3][5] |

| Molecular Formula | C₂₀H₂₆O₅ | [5] |

| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | [2] |

| CAS Number | 37927-29-0 | [2][3] |

| Appearance | Typically an off-white solid | [6] |

Biological Activity and Mechanism of Action

The biological activity of corticosteroids like prednisolone is mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[7][8]

The Glucocorticoid Receptor (GR) Signaling Pathway

The canonical GR signaling pathway is a multi-step process that ultimately modulates the expression of target genes.[7][9]

-

Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex. The binding of a glucocorticoid agonist, such as prednisolone, to the ligand-binding domain (LBD) of the GR induces a conformational change.[9]

-

Nuclear Translocation: This change causes the dissociation of chaperone proteins and exposes a nuclear localization sequence, facilitating the translocation of the ligand-receptor complex into the nucleus.[9]

-

Gene Regulation: Once in the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[7] This binding can either enhance (transactivation) or suppress (transrepression) gene transcription. The anti-inflammatory effects of glucocorticoids are largely attributed to the repression of pro-inflammatory genes (e.g., cytokines, chemokines) and the activation of anti-inflammatory genes.[10][11]

Inferred Activity of Prednienic Acid

While direct pharmacological studies on Prednienic acid are limited, its structure provides critical insight into its likely biological activity. The C-17 and C-21 hydroxyl groups of parent glucocorticoids are crucial for potent GR binding and subsequent anti-inflammatory activity. The replacement of this side chain with a C-17 carboxylic acid represents a significant structural departure.

Research into steroidal "antedrugs"—compounds designed to be active locally but rapidly metabolized to inactive forms systemically—has shown that the hydrolysis of ester-containing side chains to a free carboxylic acid metabolite leads to a dramatic reduction in binding affinity for the glucocorticoid receptor.[12] This principle strongly suggests that Prednienic acid is an inactive metabolite of prednisolone. Its formation represents a metabolic deactivation pathway, rendering it incapable of eliciting the significant anti-inflammatory or immunosuppressive effects characteristic of its parent drug. This profile is ideal for an impurity, as its presence in small quantities is unlikely to contribute to the therapeutic effect or toxicity profile of the active pharmaceutical ingredient.

Application in Pharmaceutical Analysis

The primary and critical application of Prednienic acid is as a certified reference material for analytical testing in the pharmaceutical industry.[1] It is used to:

-

Identify and Quantify Impurities: In the quality control of prednisolone drug substances and products, Prednienic acid serves as a standard to confirm the identity and measure the level of this specific impurity.

-

Method Validation: It is essential for validating the specificity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to assess the purity of prednisolone.[1]

-

Stability Studies: Prednienic acid can be monitored during stability testing of prednisolone formulations to understand degradation pathways.

Example Experimental Protocol: HPLC Analysis

The following is a representative HPLC protocol for the separation of Prednisolone from Prednienic acid, based on common methods for corticosteroid analysis.[13]

Objective: To resolve and quantify Prednienic acid in a Prednisolone drug substance sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.[13]

-

Analytical column: Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm particle size, or equivalent.[13]

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure Water

-

Formic Acid or Phosphoric Acid (for pH adjustment)

-

Prednisolone Reference Standard

-

Prednienic Acid Reference Standard

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: Linear gradient from 20% to 70% B

-

15-17 min: Hold at 70% B

-

17-18 min: Return to 20% B

-

18-25 min: Re-equilibration at 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 240 nm[13]

-

Injection Volume: 10 µL

Methodology:

-

Standard Preparation: Accurately weigh and dissolve Prednisolone and Prednienic acid reference standards in a suitable diluent (e.g., 50:50 Methanol:Water) to prepare stock solutions of known concentrations (e.g., 0.5 mg/mL). Prepare working standards by appropriate dilution.

-

Sample Preparation: Accurately weigh and dissolve the Prednisolone drug substance sample in the same diluent to a final concentration of approximately 1.0 mg/mL.

-

System Suitability: Inject a mixed standard solution containing both Prednisolone and Prednienic acid. Verify that the resolution between the two peaks is greater than 2.0, and check the tailing factor and theoretical plates for the Prednisolone peak to ensure the system is performing adequately.

-

Analysis: Inject the standard and sample solutions in sequence.

-

Data Interpretation: Due to its higher polarity, Prednienic acid is expected to elute earlier than Prednisolone. The amount of Prednienic acid in the sample is calculated by comparing its peak area to that of the Prednienic acid reference standard.

Conclusion

Prednienic acid is a structurally defined carboxylic acid derivative of prednisolone. While it lacks the significant biological activity of its parent compound, it holds a critical role in the pharmaceutical sciences as a well-characterized impurity. Its primary function as an analytical reference standard is indispensable for ensuring the quality, purity, and safety of prednisolone-containing medicines. A thorough understanding of its chemical nature and its relationship to the active drug's mechanism of action allows researchers and drug development professionals to implement robust control strategies and ensure compliance with global regulatory standards.

References

-

Frontiers. (n.d.). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology. [Link]

-

Bury, N. R., & Sturm, A. (2007). Evolution of the corticosteroid receptor signalling pathway in fish. Journal of Molecular Endocrinology, 38(1-2), 113-124. [Link]

-

Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology, 132(5), 1033-1044. [Link]

-

Görög, S., & Szepesi, G. (1972). Analysis of steroids. Part XXII. A specific method for the determination of 21-halo corticosteroid derivatives and related compounds. The Analyst, 97(1156), 519-524. [Link]

-

Chrousos, G. P., & Charmandari, E. (2023). Glucocorticoid Signaling Pathway: From Bench to Bedside. International Journal of Molecular Sciences, 24(13), 11071. [Link]

-

Groeneweg, F. L., Karst, H., de Kloet, E. R., & Joëls, M. (2012). Corticosteroid Receptors in the Brain: Transcriptional Mechanisms for Specificity and Context-Dependent Effects. Cellular and Molecular Neurobiology, 32(5), 817-828. [Link]

-

SynZeal. (n.d.). Prednienic Acid. Retrieved from [Link]

-

Hodgens, A., & Sharman, T. (2023). Prednisone. In StatPearls. StatPearls Publishing. [Link]

-

el-Yazbi, F. A., Korany, M. A., Abdel-Razak, O., & Elsayed, M. A. (1986). Derivative Spectrophotometric Determination of Some Corticosteroids in Combinations With Other Drugs. Journal of the Association of Official Analytical Chemists, 69(4), 614-618. [Link]

-

SynThink Research Chemicals. (n.d.). Prednienic Acid. Retrieved from [Link]

-

ASEAN. (n.d.). IDENTIFICATION OF STEROIDS IN COSMETIC PRODUCTS BY TLC AND HPLC. Retrieved from [Link]

-

Liu, Y., et al. (2024). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 29(1), 162. [Link]

-

Appleby, J. I., Gibson, G., Norymberski, J. K., & Stubbs, R. D. (1955). Indirect analysis of corticosteroids. 1. The determination of 17-hydroxycorticosteroids. Biochemical Journal, 60(3), 453-460. [Link]

-

National Center for Biotechnology Information. (n.d.). Prednisolone 21-hemisuccinate. PubChem Compound Database. [Link]

-

Rascón, B., et al. (2021). Biological activity of new bioactive steroids deriving from biotransformation of cortisone. Journal of Steroid Biochemistry and Molecular Biology, 212, 105934. [Link]

-

Pharmaffiliates. (n.d.). Prednienic Acid. Retrieved from [Link]

-

mzCloud. (n.d.). Prednisolone 21 hemisuccinate. Retrieved from [Link]

-

Study.com. (n.d.). Prednisone: Mechanism of Action, Function & Side Effects. Retrieved from [Link]

-

Allmpus. (n.d.). prednisolone 21-hemisuccinate sodium salt. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prednisolone. PubChem Compound Database. [Link]

-

Hien, T. T., et al. (2014). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Vietnam Journal of Chemistry, 52(4), 435-439. [Link]

-

Druzgala, P., & Bodor, N. (1990). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Journal of Steroid Biochemistry and Molecular Biology, 35(3-4), 355-360. [Link]

-

Baniahmad, A. A., et al. (2024). The bioactivity of atraric acid as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives. Investigational New Drugs. [Link]

Sources

- 1. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]

- 2. Prednienic Acid | CAS 37927-29-0 | LGC Standards [lgcstandards.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid ; Prednienic acid [chemicea.com]

- 5. scbt.com [scbt.com]

- 6. allmpus.com [allmpus.com]

- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Corticosteroid Receptors in the Brain: Transcriptional Mechanisms for Specificity and Context-Dependent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 10. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Biological activity of new bioactive steroids deriving from biotransformation of cortisone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asean.org [asean.org]

Prednienic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Prednienic Acid

Introduction: Unveiling Prednienic Acid

Prednienic acid, chemically known as (11β,17α)-11,17-Dihydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid, is a critical molecule in the landscape of pharmaceutical analysis and steroid chemistry.[1][2] It is primarily recognized as a significant impurity and potential metabolite of Prednisolone, a widely used synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[3][4] The presence and quantity of impurities like Prednienic acid in an active pharmaceutical ingredient (API) such as Prednisolone are strictly regulated, as they can impact the drug's safety and efficacy.

This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis and characterization of Prednienic acid. As direct synthesis routes are not extensively published, we will explore its logical formation from its parent compound, Prednisolone. The core focus will be on the robust analytical methodologies required to identify, quantify, and fully characterize this compound, ensuring the integrity of pharmaceutical preparations.

Part 1: The Chemical Synthesis Pathway

The genesis of Prednienic acid is most logically understood as a direct oxidative transformation of the C-17 side chain of Prednisolone. In the parent drug, the side chain is a dihydroxyacetone moiety. The formation of Prednienic acid involves the oxidation of the C-21 primary alcohol and subsequent cleavage of the C-20, C-21 bond, resulting in a carboxylic acid at the C-17 position. This transformation can occur during the manufacturing process of Prednisolone or as a degradation pathway.

Proposed Reaction Mechanism: Oxidation of Prednisolone

The conversion of Prednisolone to Prednienic acid represents an oxidative cleavage reaction. While various strong oxidizing agents could achieve this in a laboratory setting, a plausible pathway involves a multi-step oxidation. A mild oxidation could first convert the C-21 primary alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. A subsequent step, potentially under different conditions, would lead to the cleavage of the side chain to yield the final C-17 carboxylic acid structure. A related synthesis described for steroidal antedrugs involves the oxidation of the prednisolone side chain to form methyl esters, which proceeds through similar intermediates.[5]

Caption: Proposed two-step oxidative pathway from Prednisolone to Prednienic Acid.

Starting Materials & Reagents

-

Starting Material: Prednisolone

-

Oxidizing Agents: A range of oxidizing agents can be employed for such transformations. The choice depends on the desired selectivity and reaction conditions. Examples include Sodium periodate (NaIO₄), Potassium permanganate (KMnO₄), or multi-step processes involving milder oxidants.

-

Solvents: The reaction is typically carried out in a suitable organic solvent system that can dissolve the steroid, such as a mixture of tetrahydrofuran (THF) and water, or acetone.

-

Acid/Base: For pH control and workup procedures, mineral acids (e.g., HCl) and bases (e.g., NaHCO₃) are required.

Part 2: A Framework for Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and structural confirmation of Prednienic acid. This involves a combination of chromatographic separation and spectroscopic analysis, where each technique provides complementary information.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Prednienic Acid | CAS 37927-29-0 | LGC Standards [lgcstandards.com]

- 3. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]

- 4. Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Prednienic Acid

Foreword: The study of steroid metabolites is a critical facet of drug development, offering insights into pharmacokinetics, safety profiles, and the potential for designing novel therapeutic agents with improved properties. Prednienic acid, a primary metabolite of the widely used corticosteroid prednisolone, represents a key area of investigation. This guide provides a comprehensive technical overview of the methodologies and scientific rationale required to characterize the biological activity of Prednienic acid, moving from foundational principles of glucocorticoid action to specific, validated experimental protocols.

Introduction: Situating Prednienic Acid in the Glucocorticoid Landscape

Prednienic acid, chemically known as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is recognized primarily as a metabolite of prednisolone and an impurity in certain pharmaceutical preparations.[1][2][3] Prednisolone itself is the active metabolite of prednisone, a synthetic glucocorticoid that is a cornerstone of anti-inflammatory and immunosuppressive therapy for a wide range of conditions.[4][5][6]

The therapeutic efficacy of glucocorticoids like prednisolone is intrinsically linked to their chemical structure, particularly the C17 and C21 side chain. The conversion of prednisolone's 21-hydroxy group to a carboxylic acid to form Prednienic acid represents a significant structural modification. This guide will explore the biological consequences of this change, focusing on the hypothesis that Prednienic acid exhibits attenuated or negligible glucocorticoid activity, potentially functioning as an inactive metabolite intended for excretion. This aligns with the pharmacological concept of an "antedrug" — a compound designed to be active locally but rapidly metabolized to an inactive form in systemic circulation to minimize adverse effects.[7]

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Key Role |

| Prednienic Acid | 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid | 37927-29-0 | C20H26O5 | 346.42 | Metabolite/Impurity of Prednisolone[1] |

| Prednisolone | 11β,17α,21-Trihydroxypregna-1,4-diene-3,20-dione | 50-24-8 | C21H28O5 | 360.4 | Active Glucocorticoid |

| Prednisone | 17α,21-Dihydroxypregna-1,4-diene-3,11,20-trione | 53-03-2 | C21H26O5 | 358.4 | Prodrug of Prednisolone[8][9] |

The Canonical Glucocorticoid Receptor Signaling Pathway

To understand the activity of Prednienic acid, one must first grasp the mechanism of its parent compound. Glucocorticoids exert their effects primarily by binding to the cytosolic Glucocorticoid Receptor (GR).[10] In its unbound state, the GR is part of a multiprotein complex. Ligand binding induces a conformational change, causing the dissociation of heat shock proteins and translocation of the activated GR-ligand complex into the nucleus.[10]

Once in the nucleus, the complex acts as a transcription factor, influencing gene expression in two main ways:

-

Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins like annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing the expression of cytokines, chemokines, and adhesion molecules.[11][12]

A key anti-inflammatory action is the inhibition of phospholipase A2, which blocks the release of arachidonic acid from cell membranes, thereby halting the production of inflammatory mediators like prostaglandins and leukotrienes.[8][13]

Experimental Characterization of Prednienic Acid's Biological Activity

The central question is whether the structural change from a hydroxymethyl ketone (in prednisolone) to a carboxylic acid (in Prednienic acid) ablates biological activity. A structured experimental approach is required to test this hypothesis.

Glucocorticoid Receptor (GR) Binding Affinity Assay

Causality: The initial and most critical step in GR signaling is ligand binding. A compound that cannot effectively bind to the GR is unlikely to elicit a significant glucocorticoid response. Therefore, quantifying the binding affinity of Prednienic acid relative to prednisolone is a foundational experiment. A competitive binding assay is the standard method.[14][15]

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cytosol:

-

Homogenize rat liver tissue (or a relevant cell line like HeLa or A549) in a cold buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6) containing protease inhibitors.

-

Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to pellet cellular debris and organelles.

-

The resulting supernatant is the cytosolic fraction containing the GR. Determine the total protein concentration using a Bradford or BCA assay.

-

-

Binding Reaction:

-

In a series of microcentrifuge tubes, add a constant concentration of a radiolabeled glucocorticoid, typically [³H]-dexamethasone (e.g., 5 nM), which serves as the tracer.

-

Add increasing concentrations of the unlabeled competitor: either prednisolone (positive control) or Prednienic acid (test compound), typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.

-

Include a "total binding" tube (tracer only) and a "non-specific binding" tube (tracer + a high concentration, e.g., 1000-fold excess, of unlabeled dexamethasone).

-

Add a fixed amount of cytosol (e.g., 200 µg of protein) to each tube.

-

Incubate the reactions for 18-24 hours at 4°C to reach equilibrium.

-

-

Separation and Quantification:

-

Separate bound from free radioligand by adding a dextran-coated charcoal suspension and incubating for 10 minutes at 4°C. The charcoal binds the free [³H]-dexamethasone.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the bound radioligand-receptor complex) to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: (Total binding cpm) - (Non-specific binding cpm).

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

The relative binding affinity (RBA) can be calculated as: (IC₅₀ of Dexamethasone / IC₅₀ of Test Compound) x 100.

-

Expected Outcome: It is hypothesized that Prednienic acid will have a significantly higher IC₅₀ and thus a much lower RBA compared to prednisolone, indicating poor binding to the Glucocorticoid Receptor.

In Vitro Functional Assay: Inhibition of Nitric Oxide Production

Causality: Beyond receptor binding, a compound's functional effect on inflammatory pathways must be assessed. Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a key pro-inflammatory mediator. Glucocorticoids inhibit this process. This assay provides a robust measure of a compound's functional anti-inflammatory potency.[16]

Protocol: Lipopolysaccharide (LPS)-Induced NO Inhibition in RAW 264.7 Murine Macrophages

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of Prednienic acid and prednisolone (positive control) in fresh cell culture medium.

-

Remove the old medium from the cells and replace it with medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

-

Pre-incubate the cells with the compounds for 1 hour.

-

-

Inflammatory Stimulation:

-

Add LPS (from E. coli O111:B4) to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.

-

Incubate the plate for a further 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Nitrite (NO₂⁻), a stable breakdown product of NO, is measured in the culture supernatant as an indicator of NO production.

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample.

-

Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

-

Plot the % inhibition against the log concentration of the compound to calculate the IC₅₀ value.

-

Expected Outcome: Prednienic acid is expected to show a much higher IC₅₀ value for NO inhibition compared to prednisolone, reflecting significantly weaker functional anti-inflammatory activity.

In Vivo Model of Acute Inflammation

Causality: While in vitro assays are crucial for mechanistic insights, in vivo models are essential to understand a compound's activity within a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME).[17][18] The carrageenan-induced paw edema model is a classic, well-validated method for evaluating the efficacy of acute anti-inflammatory agents.[19]

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization:

-

Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

-

Grouping and Dosing:

-

Divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

-

Group 2: Positive Control (e.g., Prednisolone, 10 mg/kg, oral gavage).

-

Group 3-5: Test Groups (Prednienic acid at various doses, e.g., 10, 30, 100 mg/kg, oral gavage).

-

-

Administer the respective treatments one hour before inducing inflammation.

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

-

Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

-

-

Measurement of Paw Volume:

-

Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

-

-

Data Analysis:

-

Calculate the paw edema volume at each time point: Edema = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak inflammation (usually 3-4 hours):

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

Expected Outcome: The groups treated with Prednienic acid are expected to show little to no significant inhibition of paw edema compared to the vehicle control, whereas the prednisolone group should demonstrate potent anti-inflammatory effects.

Summary and Future Directions

The available evidence and biochemical principles strongly suggest that Prednienic acid is a metabolite of prednisolone with significantly attenuated or abolished glucocorticoid activity. Its primary role is likely that of a clearance metabolite. For drug development professionals, its importance lies in its use as a certified reference standard for quality control, ensuring the purity of prednisolone-based drug products.[1]

Future research should focus on a full pharmacological characterization to definitively confirm its lack of activity and to investigate any potential for off-target effects or alternative biological roles. Comprehensive metabolic profiling studies in different species could further elucidate its formation and excretion pathways, providing a complete picture of prednisolone's fate in the body.[20][21]

References

-

SynZeal. (n.d.). Prednienic Acid | 37927-29-0. SynZeal. Retrieved from [Link]

-

Patel, P., & Patel, M. (2025). Prednisone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Carnevale, V., et al. (n.d.). Biological activity of new bioactive steroids deriving from biotransformation of cortisone. Retrieved from [Link]

-

Ponec, M., Kempenaar, J. A., van der Meulen-van Harskamp, G. A., & Bachra, B. N. (1981). Glucocorticoids: binding affinity and lipophilicity. Journal of Investigative Dermatology, 76(4), 211–214. Retrieved from [Link]

-

BidRx. (2023). Prednisone vs. Prednisolone: What's the Difference. BidRx. Retrieved from [Link]

-

Gaver, R. C., & Charkowski, D. M. (1977). Acidic metabolite of prednisolone. Experientia, 33(2), 253–254. Retrieved from [Link]

-

American College of Rheumatology. (n.d.). Prednisone. American College of Rheumatology. Retrieved from [Link]

-

Funder, J. W., & Mercer, J. (1979). Differential binding in vitro to glucocorticoid receptors of deflazacort and prednisolone. Journal of Steroid Biochemistry, 11(1, Part C), 899-901. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 37927-29-0 | Product Name : Prednienic Acid. Pharmaffiliates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prednisolone. PubChem. Retrieved from [Link]

-

Drugs.com. (2024). Prednisone vs Prednisolone - What's the difference?. Drugs.com. Retrieved from [Link]

-

Study.com. (n.d.). Prednisone | Mechanism of Action, Function & Side Effects. Study.com. Retrieved from [Link]

-

Cain, D. W., & Cidlowski, J. A. (2017). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. Molecular and Cellular Endocrinology, 455, 109-117. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucocorticoid receptor. Wikipedia. Retrieved from [Link]

-

Atta, U. R. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 10(7), 19-33. Retrieved from [Link]

-

Healthline. (2018). Prednisone vs. Prednisolone: What You Need to Know. Healthline. Retrieved from [Link]

-

Addison, R. S., Maguire, D. J., & Pascoe, G. A. (1993). Pathway and kinetics of prednisolone metabolism in the human placenta. Journal of Steroid Biochemistry and Molecular Biology, 44(3), 315-321. Retrieved from [Link]

-

SingleCare. (2025). Prednisolone vs. prednisone: Differences, similarities, and which is better. SingleCare. Retrieved from [Link]

-

Greaves, M. W., & McDonald-Gibson, W. (1978). The effect of systemic prednisolone on arachidonic acid, and prostaglandin E2 and F2 alpha levels in human cutaneous inflammation. British Journal of Clinical Pharmacology, 5(4), 347–351. Retrieved from [Link]

-

Gámez-Beltrán, M. J., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. Retrieved from [Link]

-

Chem Help ASAP. (2023). in vivo preclinical studies for drug discovery. YouTube. Retrieved from [Link]

-

Lee, H. J., & Soliman, M. R. (1982). Synthesis of a new anti-inflammatory steroidal acid ester: methyl 11 beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate. Journal of Pharmaceutical Sciences, 71(5), 534-537. Retrieved from [Link]

-

Out, C., et al. (2014). Prednisolone increases enterohepatic cycling of bile acids by induction of Asbt and promotes reverse cholesterol transport. Journal of Hepatology, 61(2), 373-379. Retrieved from [Link]

-

Hata, J., et al. (2007). Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters. Biological and Pharmaceutical Bulletin, 30(11), 2060-2064. Retrieved from [Link]

-

Heiman, A. S., & Lee, H. J. (1981). Antiinflammatory activity of two novel derivatives of prednisolone. Research Communications in Chemical Pathology and Pharmacology, 33(2), 349-359. Retrieved from [Link]

-

Sharma, R., & Lee, H. J. (2010). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Recent Patents on Anti-Infective Drug Discovery, 5(1), 15-28. Retrieved from [Link]

-

Markopoulos, C., et al. (2015). In vitro models for the prediction of in vivo performance of oral dosage forms. European Journal of Pharmaceutical Sciences, 77, 185-195. Retrieved from [Link]

-

Heiman, A. S., Kim, H. S., & Lee, H. J. (1990). In Vitro Hydrolysis of Steroid Acid Ester Derivatives of Prednisolone in Plasma of Different Species. Journal of Pharmaceutical Sciences, 79(10), 910-913. Retrieved from [Link]

-

Fehér, T., Koref, O., Tankó, A., Bodrogi, L., & Poteczin, E. (1975). Metabolism of a prednisolone compound in human under normal and pathological conditions. Arzneimittel-Forschung, 25(8), 1314-1317. Retrieved from [Link]

-

University at Buffalo. (2014). Anti-Inflammatory Steroids Have Paradoxical Effect. UB News Center. Retrieved from [Link]

-

Wang, G. F., et al. (2009). In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone. Biological and Pharmaceutical Bulletin, 32(1), 67-72. Retrieved from [Link]

-

van den Heuvel, J. K., et al. (2016). Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling. Genome Medicine, 8(1), 25. Retrieved from [Link]

-

Mitra, A., & Kesisoglou, F. (2014). In vivo methods for drug absorption - comparative physiologies, model selection, correlations with in vitro methods (IVIVC), and applications for formulation/API/excipient characterization including food effects. European Journal of Pharmaceutical Sciences, 57, 99-151. Retrieved from [Link]

-

Dhawal, P. P., & Barve, S. S. (2019). Preliminary in-vitro evaluation of marketed formulations for antacid activity. International Journal of Basic & Clinical Pharmacology, 9(1), 1. Retrieved from [Link]

-

Baniahmad, A. A., et al. (2025). The bioactivity of atraric acid as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives. Journal of Steroid Biochemistry and Molecular Biology, 248, 106689. Retrieved from [Link]

Sources

- 1. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]

- 2. Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid ; Prednienic acid [chemicea.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Prednisone vs. Prednisolone: What’s the Difference - BidRx [bidrx.com]

- 5. drugs.com [drugs.com]

- 6. Prednisone vs. Prednisolone: What You Need to Know [healthline.com]

- 7. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. study.com [study.com]

- 10. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 11. Biological activity of new bioactive steroids deriving from biotransformation of cortisone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of systemic prednisolone on arachidonic acid, and prostaglandin E2 and F2 alpha levels in human cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 18. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

Prednienic Acid: A Mechanistic Exploration of a Potential Glucocorticoid Antedrug

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Prednienic acid, known chemically as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is a structural analog of the potent glucocorticoid, prednisolone.[1][2][3][4][5] While primarily cataloged as an impurity or reference standard, its unique chemical structure—specifically the substitution of the C20 ketone and C21 hydroxyl group of prednisolone with a C17β-carboxylic acid—positions it as a compelling candidate for investigation as a steroidal "antedrug." This guide synthesizes the established principles of glucocorticoid receptor signaling with the antedrug concept to propose a detailed, testable hypothesis for the mechanism of action of Prednienic acid. We will delve into the canonical genomic and non-genomic pathways of glucocorticoid action and outline a comprehensive suite of experimental protocols to rigorously evaluate the biological activity and therapeutic potential of this molecule.

The Glucocorticoid Receptor Signaling Paradigm: A Foundation for Understanding Prednienic Acid

Glucocorticoids are a cornerstone of anti-inflammatory therapy, exerting their effects by binding to the intracellular glucocorticoid receptor (GR).[6][7] Understanding this intricate signaling network is paramount to hypothesizing the mechanism of Prednienic acid. Upon ligand binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus to modulate gene expression.[8][9] This modulation occurs primarily through two genomic mechanisms: transactivation and transrepression.

1.1. Genomic Mechanisms: The Duality of Transactivation and Transrepression

-

Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins.[7][10] However, this mechanism is also associated with many of the undesirable metabolic side effects of glucocorticoid therapy.[11][12]

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA.[7][9][13] This "tethering" mechanism is believed to be the primary driver of the anti-inflammatory effects of glucocorticoids.[10][11]

1.2. Non-Genomic Mechanisms: Rapid, Membrane-Initiated Events

In addition to the slower, gene-mediated genomic effects, glucocorticoids can elicit rapid, non-genomic responses. These are often initiated by interactions with membrane-bound glucocorticoid receptors (mGCRs) or through physicochemical interactions with cellular membranes, leading to the modulation of intracellular signaling cascades.[1][2][4][5]

Visualizing Glucocorticoid Receptor Signaling

Caption: Overview of Genomic and Non-Genomic Glucocorticoid Receptor Pathways.

The Antedrug Hypothesis: Designing Safer Steroids

The concept of an "antedrug" is central to the hypothesized mechanism of Prednienic acid. An antedrug is an active therapeutic agent that is designed to undergo rapid metabolic inactivation to a non-toxic, readily excretable form upon entering systemic circulation.[3][14][15][16][17] This approach aims to localize the drug's activity to the target tissue, thereby minimizing systemic side effects.

Prednienic acid, with its C17β-carboxylic acid moiety, fits the profile of a potential antedrug. It is hypothesized that this molecule retains the necessary structural features to bind to and activate the glucocorticoid receptor locally (e.g., in the skin or lungs). However, upon absorption into the bloodstream, the highly polar carboxylic acid group is expected to render the molecule inactive and facilitate its rapid elimination, preventing the widespread systemic effects associated with traditional glucocorticoids.[3][14] The carboxylic acid metabolites of corticosteroids are generally considered to be biologically inactive.[18][19][20]

Visualizing the Antedrug Concept

Caption: The Antedrug Hypothesis for Prednienic Acid.

Experimental Validation: A Step-by-Step Methodological Guide

To validate the hypothesized mechanism of action of Prednienic acid, a series of well-established in vitro and in vivo assays are required. The following protocols provide a framework for a comprehensive evaluation.

3.1. In Vitro Characterization

| Experiment | Objective | Methodology | Expected Outcome for Prednienic Acid |

| Receptor Binding Assay | To determine the binding affinity of Prednienic acid for the glucocorticoid receptor. | Competitive binding assay using a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and purified recombinant human GR. | Prednienic acid will exhibit a measurable, though potentially lower, binding affinity for the GR compared to prednisolone. |

| GRE-Mediated Reporter Gene Assay | To assess the ability of Prednienic acid to induce GR-mediated transactivation. | A cell line (e.g., HEK293 or A549) is co-transfected with a GR expression vector and a reporter plasmid containing a GRE-driven luciferase gene. Cells are then treated with varying concentrations of Prednienic acid. | Prednienic acid will induce luciferase expression in a dose-dependent manner, indicating transactivation potential. The potency and efficacy will be compared to prednisolone. |

| NF-κB Transrepression Assay | To evaluate the anti-inflammatory potential of Prednienic acid via GR-mediated transrepression. | A cell line with an NF-κB-driven reporter gene is stimulated with a pro-inflammatory agent (e.g., TNF-α) in the presence or absence of Prednienic acid. | Prednienic acid will suppress TNF-α-induced reporter gene activity, demonstrating its ability to transrepress NF-κB. |

| Cytokine Expression Analysis | To confirm transrepression of endogenous pro-inflammatory genes. | Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated with lipopolysaccharide (LPS) and treated with Prednienic acid. Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured by ELISA or qPCR. | Prednienic acid will inhibit the LPS-induced expression and secretion of pro-inflammatory cytokines. |

| In Vitro Metabolism Assay | To assess the metabolic stability of Prednienic acid. | Incubation of Prednienic acid with human liver microsomes or S9 fractions, followed by LC-MS/MS analysis to measure the rate of disappearance of the parent compound. | Prednienic acid will exhibit a faster rate of metabolism (e.g., glucuronidation at the carboxylic acid group) compared to prednisolone. |

3.2. In Vivo Evaluation

| Experiment | Objective | Methodology | Expected Outcome for Prednienic Acid |

| Topical Anti-Inflammatory Model | To assess the local anti-inflammatory efficacy of Prednienic acid. | Croton oil- or arachidonic acid-induced ear edema model in mice. Prednienic acid is applied topically to the ear, and the reduction in swelling is measured. | Topical application of Prednienic acid will significantly reduce ear edema, demonstrating local anti-inflammatory activity. |

| Systemic Anti-Inflammatory Model | To evaluate systemic anti-inflammatory effects after systemic administration. | Carrageenan-induced paw edema model in rats. Prednienic acid is administered systemically (e.g., orally or intraperitoneally), and the reduction in paw swelling is measured. | Systemic administration of Prednienic acid may show reduced anti-inflammatory efficacy compared to prednisolone at equivalent doses, consistent with the antedrug hypothesis. |

| Thymic Involution Assay | To assess systemic glucocorticoid side effects. | Rodents are treated systemically with Prednienic acid or a positive control (e.g., prednisolone) for several days. The thymus gland is then excised and weighed. | Prednienic acid will cause significantly less thymic involution compared to prednisolone, indicating reduced systemic immunosuppressive effects. |

| Pharmacokinetic Analysis | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Prednienic acid. | Following systemic administration to rodents, blood samples are collected at various time points and analyzed by LC-MS/MS to determine key pharmacokinetic parameters (e.g., half-life, clearance). | Prednienic acid will have a shorter plasma half-life and higher clearance rate than prednisolone. |

Experimental Workflow for In Vitro Validation

Caption: A sequential workflow for the in vitro characterization of Prednienic acid.

Conclusion and Future Directions

The structural features of Prednienic acid strongly suggest a mechanism of action rooted in the principles of both glucocorticoid receptor agonism and the antedrug concept. It is hypothesized that Prednienic acid acts as a locally potent anti-inflammatory agent by activating the glucocorticoid receptor, while its C17β-carboxylic acid moiety facilitates rapid systemic inactivation, thereby offering a potentially superior safety profile compared to traditional corticosteroids. The experimental framework outlined in this guide provides a clear and comprehensive path for researchers to rigorously test this hypothesis. Future investigations should focus on elucidating the precise metabolic pathways of Prednienic acid, exploring its efficacy in a broader range of preclinical disease models, and ultimately, evaluating its potential as a novel, safer class of anti-inflammatory therapeutics.

References

-

SynZeal. (n.d.). Prednienic Acid | 37927-29-0. Retrieved January 14, 2026, from [Link]

-

Khan, M. O. F., Park, K. K., & Lee, H. J. (2005). Antedrugs: an approach to safer drugs. Current medicinal chemistry, 12(19), 2227–2239. [Link]

-

Pal, D., & Mitra, A. K. (2012). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Scientia pharmaceutica, 80(2), 243–277. [Link]

-

SynThink Research Chemicals. (n.d.). Prednienic Acid | 37927-29-0. Retrieved January 14, 2026, from [Link]

-

Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of allergy and clinical immunology, 132(5), 1033–1044. [Link]

-

Newton, R. (2000). Molecular mechanisms of glucocorticoid action: what is important?. Thorax, 55(7), 603–613. [Link]

-

Lee, H. J. (1999). A novel approach to the discovery of non-systemic anti-inflammatory steroids; antedrug. Arzneimittel-Forschung, 49(8), 647–652. [Link]

-

Adcock, I. M., & Caramori, G. (2001). Cross-talk between pro-inflammatory transcription factors and glucocorticoids. Immunology and cell biology, 79(4), 376–384. [Link]

-

Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for new drugs. The New England journal of medicine, 353(16), 1711–1723. [Link]

-

Cain, D. W., & Cidlowski, J. A. (2017). Immune regulation by glucocorticoids. Nature reviews. Immunology, 17(4), 233–247. [Link]

-

Lee, H. J., & Soliman, M. R. (1982). Anti-inflammatory steroids without systemic effects (antedrugs): a new approach. Science, 215(4535), 989–991. [Link]

-

Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). Therapeutic Mechanisms of Glucocorticoids. Trends in endocrinology and metabolism: TEM, 29(1), 42–54. [Link]

-

Barnes, P. J. (1998). Anti-inflammatory actions of glucocorticoids: molecular mechanisms. Clinical science (London, England : 1979), 94(6), 557–572. [Link]

-

Khan, M. O. F., Park, K. K., & Lee, H. J. (2005). Antedrugs: An Approach to Safer Drugs. Current Medicinal Chemistry, 12(19), 2227-2239. [Link]

-

Duma, D., Jewell, C. M., & Cidlowski, J. A. (2006). Multiple actions of glucocorticoids and their receptors in inflammation. Current opinion in endocrinology, diabetes, and obesity, 13(4), 285–291. [Link]

-

Coutinho, A. E., & Chapman, K. E. (2011). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. Molecular and cellular endocrinology, 335(1), 2–13. [Link]

-

Newton, R., & Holden, N. S. (2007). Separating transrepression and transactivation: a promising approach to the development of safer anti-inflammatory glucocorticoids. British journal of pharmacology, 152(7), 997–999. [Link]

-

Baschant, U., & Tuckermann, J. (2010). The role of the glucocorticoid receptor in inflammation and immunity. Journal of steroid biochemistry and molecular biology, 120(2-3), 69–75. [Link]

-

Schäcke, H., Döcke, W. D., & Asadullah, K. (2002). Mechanisms involved in the side effects of glucocorticoids. Pharmacology & therapeutics, 96(1), 23–43. [Link]

-

Goleva, E., & Leung, D. Y. (2004). Glucocorticoid-resistant asthma. The journal of allergy and clinical immunology, 114(4), 739–749. [Link]

-

Schacke, H., Schottelius, A., Docke, W. D., Strehlke, P., Jaroch, S., Schmees, N., Rehwinkel, H., Hennekes, H., & Asadullah, K. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences of the United States of America, 101(1), 227–232. [Link]

-

QIAGEN. (n.d.). Glucocorticoid Receptor Signaling. Retrieved January 14, 2026, from [Link]

-

Garside, H., Stevens, A., Farrow, S., Rouer, E., Ben-Haim, L., & Gounni, A. S. (2004). Glucocorticoid-mediated transrepression is regulated by N-terminal domains of the glucocorticoid receptor. The Journal of biological chemistry, 279(51), 53306–53314. [Link]

-

Monder, C., & Bradlow, H. L. (1977). Carboxylic acid metabolites of steroids. Journal of steroid biochemistry, 8(8), 897–908. [Link]

- Bradlow, H. L., Monder, C., & Zumoff, B. (1979). Steroid Carboxylic Acids. In Steroid Biochemistry (pp. 1-54). CRC Press.

-

Bradlow, H. L., & Monder, C. (1979). Steroid Carboxylic Acids. In Steroid Biochemistry. CRC Press. [Link]

-

Monder, C., & Bradlow, H. L. (1977). Carboxylic acid metabolites of steroids. Journal of steroid biochemistry, 8(8), 897–908. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antedrugs: an approach to safer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corticosteroids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 7. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. thorax.bmj.com [thorax.bmj.com]

- 14. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs" by M. O. Faruk Khan and Henry J. Lee [mds.marshall.edu]

- 16. A novel approach to the discovery of non-systemic anti-inflammatory steroids; antedrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antedrugs: An Approach to Safer Drugs: Ingenta Connect [ingentaconnect.com]

- 18. researchgate.net [researchgate.net]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. Carboxylic acid metabolites of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Prednienic acid

An In-Depth Technical Guide to Prednienic Acid: From Discovery as a Pharmaceutical Impurity to Analytical Control

Abstract

Prednienic acid, known chemically as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, represents a critical case study in pharmaceutical process chemistry and drug safety.[1][2] Unlike compounds developed as therapeutic agents, Prednienic acid’s “discovery” is intrinsically linked to the analysis and quality control of Prednisolone, a widely used synthetic corticosteroid. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the history, formation, analytical characterization, and regulatory control of Prednienic acid. It serves not as a biography of a drug, but as a field-proven exploration into the management of a significant process-related impurity and degradation product.

Part 1: The Context of Discovery - A Brief History of Prednisolone

To understand the history of Prednienic acid, one must first appreciate the significance of its parent compound, Prednisolone. The mid-20th century was a period of intense innovation in steroid chemistry. Following the initial success of cortisone, researchers sought derivatives with enhanced anti-inflammatory activity and reduced side effects.

In 1955, a team at the Schering Corporation, led by Arthur Nobile, achieved a major breakthrough.[3][4][5] They discovered that the bacterium Corynebacterium simplex could perform a 1,2-dehydrogenation of hydrocortisone, yielding a new compound: Prednisolone.[4] This biotransformation resulted in a corticosteroid with significantly potentized anti-inflammatory effects compared to its predecessor.[3][4] Prednisolone was approved for medical use that same year and quickly became an indispensable treatment for a vast range of inflammatory and autoimmune conditions, including rheumatoid arthritis and asthma.[5][6] It remains on the World Health Organization's List of Essential Medicines.[6]

The discovery of Prednienic acid occurred in the subsequent stages of pharmaceutical development: process optimization, stability testing, and manufacturing. As analytical techniques became more sophisticated, chemists were able to identify and characterize trace-level impurities that arose during synthesis or upon degradation. Prednienic acid emerged as "Prednisolone Impurity B," a compound that needed to be understood, monitored, and controlled to ensure the safety and consistency of the final drug product.[1]

Part 2: Formation and Synthesis of Prednienic Acid

Prednienic acid is not synthesized intentionally as a primary product. Instead, it is formed through the oxidative degradation of the C17 hydroxyacetyl side chain of Prednisolone. This transformation involves the cleavage of the C20-C21 bond.

Mechanism of Formation

The formation of Prednienic acid from Prednisolone is a multi-step oxidative process targeting the side chain at position C17.

-

Initial Oxidation: The primary alcohol at C21 of Prednisolone is susceptible to oxidation. This can be initiated by residual oxidants from the synthesis process, exposure to light (photochemical degradation), or interaction with atmospheric oxygen, potentially catalyzed by trace metals.[7][8] The C21 alcohol is first oxidized to an aldehyde.

-

Further Oxidation & Cleavage: The intermediate can undergo further oxidation. The C20-C21 bond is cleaved, leading to the formation of a carboxylic acid group directly attached to C17. This results in the stable Prednienic acid structure. The C20 and C21 carbons are cleaved off, potentially as glyoxylic acid, which can further decompose.[9] Studies on corticosteroid metabolism have confirmed that steroid acid formation can occur through direct oxidation at C-21.[10]

This degradation pathway highlights the importance of controlled manufacturing and storage conditions for Prednisolone to minimize the formation of Prednienic acid and other related impurities.

Part 3: Analytical Characterization and Protocols

The control of Prednienic acid relies on robust analytical methods capable of separating it from the parent drug and other impurities, and quantifying it at very low levels. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique used for this purpose.[11][12][13][14]

Pillar of Analysis: Causality in Method Development

-

Stationary Phase Selection: A C18 (octadecylsilyl) column is the standard choice for steroid analysis.[11] Its nonpolar nature provides excellent retention and separation for the moderately nonpolar steroid backbone. The end-capping of modern C18 columns minimizes unwanted interactions with residual silanol groups, leading to better peak shape.

-

Mobile Phase Composition: A mixture of a weak acid in water (e.g., formic or acetic acid) and organic solvents like acetonitrile and/or methanol is typical. The acid suppresses the ionization of acidic and basic functional groups, ensuring consistent retention times.

-

Gradient Elution: Isocratic elution (constant mobile phase composition) is often insufficient to separate all impurities in a single run. A gradient program, which starts with a higher percentage of aqueous phase and gradually increases the organic solvent concentration, is necessary.[11][14] This allows for the elution of more polar impurities (like Prednienic acid) early in the run, followed by the main Prednisolone peak, and finally the less polar impurities.

-

Detection: Prednisolone and its related impurities, which share the same chromophore (the pregna-1,4-diene-3-one structure), absorb strongly in the ultraviolet (UV) range. Detection is typically set at or near the absorbance maximum of ~254 nm, providing high sensitivity for all related substances.[13][15]

Protocol: Impurity Profiling of Prednisolone by RP-HPLC

This protocol is a representative example based on established and published methods for the analysis of Prednisolone and its related substances.[11][15]

1. Objective: To separate, identify, and quantify Prednienic acid (Prednisolone Impurity B) and other related substances in a Prednisolone drug substance sample.

2. Materials and Reagents:

-

Prednisolone Reference Standard

-

Prednienic Acid Reference Standard

-

Acetonitrile (HPLC Grade)

-

Tetrahydrofuran (HPLC Grade)

-

Water (HPLC Grade, e.g., Milli-Q)

-

Formic Acid (ACS Grade)

-

Prednisolone Drug Substance (Sample for analysis)

3. Chromatographic System:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: Phenomenex Gemini C18 (150 mm x 4.6 mm, 3 µm particle size) or equivalent end-capped C18 column.[12]

-

Column Temperature: 40 °C

-

Detection Wavelength: 254 nm[15]

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

4. Mobile Phase Preparation:

-

Mobile Phase A: Water:Acetonitrile:Formic Acid (90:10:0.1 v/v/v)

-

Mobile Phase B: Acetonitrile:Formic Acid (100:0.1 v/v)

5. Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 50 | 50 |

| 25.0 | 10 | 90 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

6. Sample and Standard Preparation:

-

Diluent: Water:Acetonitrile (50:50 v/v)

-

Sample Solution (Test Solution): Accurately weigh about 25 mg of the Prednisolone drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.5 mg/mL.

-

Reference Standard Solution: Prepare a solution of Prednisolone Reference Standard in the diluent at a concentration of 0.5 mg/mL.

-

Sensitivity Solution: Dilute the Reference Standard Solution to a concentration corresponding to the reporting threshold (e.g., 0.05% or 0.25 µg/mL).

-

Impurity Identification Solution: Prepare a solution containing both Prednisolone (e.g., 0.5 mg/mL) and Prednienic Acid (e.g., 2.5 µg/mL) to confirm the retention time and resolution.

7. System Suitability Test (SST):

-

Inject the Impurity Identification Solution. The resolution between the Prednisolone peak and the Prednienic acid peak must be ≥ 2.0.

-

Inject the Reference Standard Solution (six replicate injections). The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

-

Inject the Sensitivity Solution. The signal-to-noise ratio must be ≥ 10.

8. Procedure:

-

Inject the diluent as a blank.

-

Inject the Sample Solution.

-

Identify the peaks in the Sample Solution chromatogram by comparing their retention times to those of the standards.

-

Calculate the percentage of Prednienic acid and other impurities using the area normalization method, assuming a response factor of 1.0 for unknown impurities, or by external standardization if reference standards are available.

Part 4: Regulatory Significance and Control

The control of impurities like Prednienic acid is not merely an analytical exercise; it is a fundamental requirement for ensuring patient safety.[16] Global regulatory bodies, through the International Council for Harmonisation (ICH), have established strict guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[17][18][19]

ICH Impurity Thresholds

The ICH guidelines define three critical action thresholds based on the maximum daily dose of the drug:

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a drug with a maximum daily dose ≤ 2g, this is typically 0.05%.[20]

-

Identification Threshold: The level at which an impurity's structure must be elucidated. For a drug with a maximum daily dose ≤ 2g, this is 0.10% or a total daily intake of 1.0 mg, whichever is lower.[20][21]

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. For a drug with a maximum daily dose ≤ 2g, this is typically 0.15%.[20][21]

Qualification is the process of gathering and evaluating data to establish the safety of an individual impurity at a specified level.[21][22] An impurity is considered qualified if its level in the proposed drug product has been adequately justified by toxicological studies or if it was present at a similar or higher level in batches used for pivotal clinical trials.[18][21]

Because Prednienic acid is a known impurity of a widely used pharmacopoeial substance, its control is a standard part of Prednisolone manufacturing. Its acceptance criteria are defined in monographs from major pharmacopoeias (e.g., USP, Ph. Eur.), and manufacturers must demonstrate that their process consistently produces Prednisolone with Prednienic acid levels below this specified limit.

Conclusion

The story of Prednienic acid is a powerful illustration of the core principles of modern pharmaceutical science. Its identity is defined not by its therapeutic potential, but by its relationship to a blockbuster drug, Prednisolone. The "discovery" and subsequent study of this compound were driven by the need for analytical precision and regulatory compliance. For scientists in drug development, Prednienic acid serves as a quintessential example of how understanding the formation, characterization, and control of impurities is paramount to ensuring the quality, safety, and efficacy of medicines delivered to patients worldwide.

References

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

PubMed. (n.d.). Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Traul, K. A. (n.d.). Qualification of Impurities in Drug Substances and Drug Products. Retrieved from [Link]

-

Wikipedia. (n.d.). Prednisolone. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

-

ACS Omega. (2020, March 30). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved from [Link]

-

PubMed. (n.d.). Convenient synthesis of 18-hydroxylated cortisol and prednisolone. Retrieved from [Link]

-

National Institutes of Health. (2020, March 30). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved from [Link]

-

A3P. (n.d.). Qualification impurities for Human Use. Retrieved from [Link]

-

PubMed. (n.d.). A history of significant steroid discoveries and developments originating at the Schering Corporation (USA) since 1948. Retrieved from [Link]

-

Wikipedia. (n.d.). Prednisone. Retrieved from [Link]

-

European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]

-

PubMed. (n.d.). Prednisolone increases enterohepatic cycling of bile acids by induction of Asbt and promotes reverse cholesterol transport. Retrieved from [Link]

-

National Inventors Hall of Fame. (2026, January 3). NIHF Inductee Arthur Nobile and Prednisone History. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatogram of degradation products of prednisolone sample analyzed by the proposed method. Retrieved from [Link]

-

ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

PubMed Central. (n.d.). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of stress degradation studies of prednisolone acetate (1). Retrieved from [Link]

- Google Patents. (n.d.). CN105384790A - Preparation method of prednisolone.

-

ResearchGate. (n.d.). Synthesis of prednisolone starting from.... Retrieved from [Link]

-

PubMed. (n.d.). Side chain removal from corticosteroids by unspecific peroxygenase. Retrieved from [Link]

-

PubMed. (n.d.). Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. Retrieved from [Link]

-

Arhiv za farmaciju. (2025, December 12). Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation. Retrieved from [Link]

-

ResearchGate. (2020, March 31). (PDF) An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved from [Link]

-

MDPI. (n.d.). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Retrieved from [Link]

-

VJC. (n.d.). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Retrieved from [Link]

-

ECronicon. (2016, April 5). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. Retrieved from [Link]

-